2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
Molecular Hybridization Principles in Antiproliferative Agent Development
Core Scaffold Integration
The 1,2,4-triazole-acetamide hybrid architecture merges two pharmacologically active motifs:
- 1,2,4-Triazole : A nitrogen-rich heterocycle with proven kinase inhibitory activity due to its ability to form hydrogen bonds and π-π stacking interactions with ATP-binding domains.
- Acetamide : Enhances solubility and facilitates interactions with hydrophobic enzyme pockets via its alkyl chain and amide functionality.
Molecular hybridization of these components creates synergistic effects. For example, chalcone-triazole hybrids exhibit dual mechanisms of action, combining EGFR inhibition (triazole moiety) and apoptosis induction (chalcone). In the target compound, the sulfanyl bridge (-S-) links the triazole and acetamide units, optimizing spatial orientation for target engagement.
Table 1: Hybridization Strategies in Triazole-Acetamide Derivatives
Pharmacophore Modeling of Sulfanyl Bridge Functionality
The sulfanyl (-S-) bridge in 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide serves as a critical pharmacophoric element:
- Conformational Flexibility : The thioether linkage allows rotation, enabling the triazole and acetamide moieties to adopt optimal orientations for binding to EGFR’s hydrophobic cleft.
- Electron Density Modulation : Sulfur’s polarizability stabilizes charge-transfer interactions with tyrosine residues (e.g., Tyr-845 in EGFR).
Molecular docking studies of analogous compounds reveal that removal of the sulfanyl bridge reduces binding affinity by 30–40%, underscoring its role in maintaining target engagement. For instance, compound 8b (a sulfanyl-containing triazole-chalcone hybrid) achieves an EGFR IC~50~ of 0.07 μM, nearing erlotinib’s potency.
Substituent Electronic Effects on Bioisosteric Replacements
Electron-withdrawing and donating groups on the triazole and phenyl rings critically influence bioactivity:
4-Chlorophenyl Substitution
- Electronic Effects : The chlorine atom’s −I effect increases the triazole ring’s electrophilicity, enhancing hydrogen bonding with EGFR’s Lys-745.
- Steric Considerations : The para-chloro group minimizes steric hindrance while maintaining hydrophobic interactions with Leu-788.
2-Methylphenyl Acetamide
- Hydrophobic Stabilization : The methyl group augments binding to EGFR’s hydrophobic pocket (Phe-856 and Leu-858).
- Electron Donation : The methyl group’s +I effect increases electron density on the acetamide carbonyl, improving hydrogen bonding with Thr-790.
Table 2: Substituent Effects on Triazole-Acetamide Derivatives
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-4-2-3-5-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-6-8-13(18)9-7-12/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAADZMRZFFYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.83 g/mol. The IUPAC name reflects its complex structure, which includes a triazole ring and a chlorophenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN5OS |
| Molecular Weight | 371.83 g/mol |
| IUPAC Name | This compound |
| CAS Number | 840496-33-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic conditions.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes .
A comparative analysis of related triazole compounds revealed that modifications in their structure can enhance their antimicrobial efficacy. For instance, compounds containing additional functional groups often show improved activity against resistant bacterial strains.
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. Studies indicate that the presence of the triazole ring contributes to the inhibition of cancer cell proliferation. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including those from breast and lung cancers .
In vitro assays demonstrated that certain modifications to the triazole structure can lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within pathogens or cancer cells. The triazole ring may inhibit enzymes critical for cell wall synthesis in bacteria or interfere with metabolic pathways in cancer cells. Further research is needed to elucidate these mechanisms fully.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Candida albicans. The results indicated that certain modifications led to minimum inhibitory concentrations (MICs) lower than those observed for standard antifungal agents like fluconazole .
- Cytotoxicity Against Cancer Cells : In another study focusing on anticancer properties, several triazole derivatives were tested against the NCI-60 cell line panel. The results showed promising cytotoxicity with IC50 values indicating significant potential as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains. Its mechanism of action often involves the inhibition of enzymes critical for microbial survival, such as cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol in fungi .
Anticancer Potential
Triazoles have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific compound under discussion has shown promise in preliminary studies targeting different cancer cell lines, suggesting potential pathways for therapeutic development .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Fungicides
Triazole compounds are widely used as fungicides in agriculture due to their efficacy against a range of fungal pathogens. This specific compound may function similarly by disrupting fungal cell membrane integrity and inhibiting spore germination, thereby protecting crops from diseases .
Plant Growth Regulators
There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can potentially enhance plant growth and yield by modulating hormonal pathways within plants .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps starting from simpler triazole derivatives. Key reactions include:
- Sulfurization : Introducing the sulfanyl group to the triazole structure.
- Acetylation : Reacting with acetic anhydride or similar reagents to form the acetamide moiety.
- Substitution Reactions : Modifying the phenyl groups to enhance biological activity.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of triazole derivatives showed that compounds similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .
- Cancer Cell Line Research : Investigations into the anticancer properties revealed that this class of compounds could significantly reduce cell viability in HeLa cells through apoptosis induction mechanisms .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related 1,2,4-triazole acetamides:
Key Observations :
Substituent Effects on Activity: The 4-chlorophenyl group in the target compound (vs. 2-chlorophenyl in ) may enhance electronic withdrawal, improving receptor binding in anti-inflammatory or antimicrobial contexts .
Anti-Exudative Activity :
- Compounds with 5-(furan-2-yl) substitution () showed superior anti-exudative activity to diclofenac sodium (8 mg/kg), suggesting that heterocyclic aryl groups at position 5 enhance this activity. The target compound’s 4-chlorophenyl group may offer comparable or distinct efficacy due to its stronger electron-withdrawing nature .
Reverse Transcriptase Inhibition :
- Analogues like AM31 () demonstrate that hydroxyl or nitro groups on the phenyl ring improve binding to HIV reverse transcriptase (KI = 1.2 nM). The target compound’s 4-chloro and 2-methyl groups may favor interactions with other enzymatic targets, such as cyclooxygenase (COX) in inflammation .
Synthesis and Yield :
- Yields for triazole acetamides range from 50–83% (), depending on substituents. The target compound’s synthesis likely follows similar alkylation pathways, though its exact yield is undocumented .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via intermolecular condensation reactions involving chloroacetamide derivatives and functionalized triazole precursors. For example, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can react with 2-chloro-N-(2-methylphenyl)acetamide under basic conditions (e.g., KOH/ethanol). Purity optimization includes recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) and characterization via HPLC or TLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer : Use X-ray crystallography to resolve the 3D structure, particularly for confirming sulfanyl and acetamide linkages (as demonstrated in analogous triazole derivatives ). Complement with 1H/13C NMR (in DMSO-d6) to verify aromatic protons and amine groups, and FT-IR to identify S-H (2550–2600 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) stretches .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow strict precautions due to potential toxicity and environmental hazards:
- Use PPE (gloves, lab coat, goggles).
- Store in airtight containers away from moisture and oxidizers.
- Conduct reactions in fume hoods to avoid inhalation .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic substitution : Modify the 4-chlorophenyl or 2-methylphenyl groups to assess electronic/steric effects on bioactivity (e.g., replace Cl with Br or CF3 ).
- In vitro assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-exudative activity ) using dose-response curves. Compare IC50 values to establish SAR trends.
Q. What computational strategies predict binding affinity with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2). Validate with MD simulations to assess stability .
- QSAR modeling : Train models on substituent descriptors (Hammett σ, logP) to predict activity .
Q. How should contradictory solubility/stability data across studies be resolved?
- Methodological Answer :
- Controlled experiments : Replicate solubility tests in standardized solvents (e.g., DMSO, PBS) at fixed temperatures.
- Structural analogs : Compare with related compounds (e.g., cycloheptyl-triazole derivatives ) to identify substituent-driven stability trends.
Q. What advanced techniques resolve tautomeric ambiguities under varying pH conditions?
- Methodological Answer :
- Variable-pH NMR : Monitor chemical shifts of triazole NH and sulfanyl protons across pH 3–10.
- X-ray diffraction : Crystallize the compound at neutral and acidic pH to capture tautomeric states .
Q. Which strategies improve pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
